Welcome to the BenchChem Online Store!
molecular formula C8H4FNO2 B1297172 6-Fluoroisatin CAS No. 324-03-8

6-Fluoroisatin

Cat. No. B1297172
M. Wt: 165.12 g/mol
InChI Key: CWVFOAVBTUHQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05017573

Procedure details

6-Fluoroisatin prepared according to the method of J. Org. Chem., 21, 169 (1956) is added to a solution of sodium hydroxide (7.4 g) in water (130 ml), and the mixture obtained is gently heated until it dissolves. After the solution is cooled to 0° C., a solution of sodium nitrite (13.8 g) in water (45 ml) is added dropwise to the reaction mixture, and this mixture is poured, in small portions with vigorous stirring, into the sulfuric acid (33.9 g) in water (430 ml) at 0° C. The mixture is stirred for 30 minutes at 0° C. A solution of stannous chloride (85.3 g) in hydrochloric acid (170 ml) is added dropwise to the reaction mixture at 0° C., and the mixture is stirred at 25° C. for 2 hours. The precipitates are collected and washed successively with water, acetone, and methanol, and dried to give the title compound (15.6 g), m.p. > 290° C. Mass spectrum: m/z 180.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
33.9 g
Type
reactant
Reaction Step Four
Name
Quantity
430 mL
Type
solvent
Reaction Step Four
[Compound]
Name
stannous chloride
Quantity
85.3 g
Type
reactant
Reaction Step Five
Quantity
170 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](=O)[C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[OH-:13].[Na+].[N:15]([O-])=O.[Na+].S(=O)(=O)(O)O>O.Cl>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:7]([OH:11])=[O:13])=[N:15][NH:8]2)=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2C(C(NC2=C1)=O)=O
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
13.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
33.9 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
430 mL
Type
solvent
Smiles
O
Step Five
Name
stannous chloride
Quantity
85.3 g
Type
reactant
Smiles
Name
Quantity
170 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
is gently heated until it
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
STIRRING
Type
STIRRING
Details
the mixture is stirred at 25° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitates are collected
WASH
Type
WASH
Details
washed successively with water, acetone, and methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C2C(=NNC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.